2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
CAS No.: 103105-97-1
VCID: VC0010028
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid - 103105-97-1](/images/no_structure.jpg)
Description | 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid is a chemical compound with the catalog ID S77511 . It has a molecular weight of 334.37 g/mol and the molecular formula C17H22N2O5 . The IUPAC name is (r)-2-(3-((tert-butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1h-benzo[b]azepin-1-yl)acetic acid . AChemBlock offers it with 97% purity . This compound is also known as 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid, and its CAS number is 103105-97-1 . It should be stored sealed in a dry environment at 2-8°C . The compound is associated with hazard statements H302, H315, H319, and H335, and precautionary statements P261, P280, P301+P312, P302+P352, and P305+P351+P338 . A similar compound is 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid, which has the molecular formula C11H18N2O5 and a molecular weight of 258.27 g/mol . Its PubChem CID is 15667008 . Another related compound is methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxo-1l2-pyrrolidin-3-yl)propanoate, with the molecular formula C13H22N2O5 and a molecular weight of 286.32418 . |
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CAS No. | 103105-97-1 |
Product Name | 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid |
Molecular Formula | C17H22N2O5 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
Standard InChI | InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-12-9-8-11-6-4-5-7-13(11)19(15(12)22)10-14(20)21/h4-7,12H,8-10H2,1-3H3,(H,18,23)(H,20,21) |
Standard InChIKey | OENYEYMNWZNKEX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC(=O)O |
PubChem Compound | 13604459 |
Last Modified | Sep 13 2023 |
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